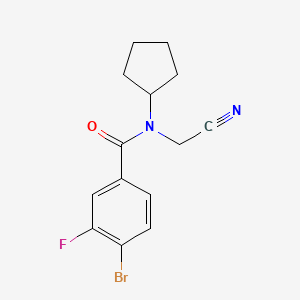

4-bromo-N-(cyanomethyl)-N-cyclopentyl-3-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a chemical compound usually includes its molecular formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, gas, color, etc.) and other physical characteristics .

Synthesis Analysis

This involves the methods and procedures used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation. Chemical properties might include reactivity with other substances, acidity or basicity, and types of reactions the compound can undergo .Scientific Research Applications

Electrochemical Fluorination

Electrochemical fluorination of aromatic compounds, including bromobenzamides, showcases the transformation of these compounds into fluorinated derivatives. This process is crucial for creating compounds with potential applications in pharmaceuticals and agrochemicals. Shainyan and Danilevich (2006) demonstrated the fluorination of 4-bromobenzamide, achieving high conversion mostly in the ring to afford predominantly fluorinated cyclohexadienecarboxamide derivatives (Shainyan & Danilevich, 2006).

Covalent Immobilization of Antibacterial Agents

Al-Bataineh et al. (2009) used a photoactive cross-linker for the immobilization of antibacterial furanone molecules on surfaces. This methodology, employing photochemical activation, could potentially be adapted for the surface functionalization of various materials with bromo-fluorobenzamide derivatives for antibacterial applications (Al‐Bataineh et al., 2009).

Lithium-Ion Battery Additives

Zhang Qian-y (2014) explored the use of bromo-fluorobenzene derivatives as bi-functional electrolyte additives for lithium-ion batteries. These additives can enhance the thermal stability and provide overcharge protection, indicating potential applications of similar bromo-fluorobenzamide compounds in energy storage technologies (Zhang Qian-y, 2014).

Halogen Bonding in Crystal Engineering

Saha, Nangia, and Jaskólski (2005) discussed the role of halogen bonding in crystal engineering, including the use of bromo and fluoro substituents. This research underlines the significance of such interactions in designing materials with desired properties, suggesting that bromo-fluorobenzamide compounds could play a role in the development of new crystalline materials (Saha, Nangia, & Jaskólski, 2005).

Environmental Monitoring

Zhu et al. (2019) designed a fluorescent probe for detecting hydrazine, a hazardous chemical, in environmental samples. The probe, utilizing a bromobutyryl group, demonstrates the utility of bromo-fluorobenzamide derivatives in environmental monitoring and safety (Zhu et al., 2019).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-bromo-N-(cyanomethyl)-N-cyclopentyl-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrFN2O/c15-12-6-5-10(9-13(12)16)14(19)18(8-7-17)11-3-1-2-4-11/h5-6,9,11H,1-4,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGWWWBODKPXOOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N(CC#N)C(=O)C2=CC(=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(cyanomethyl)-N-cyclopentyl-3-fluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-3-(1-(prop-2-yn-1-yl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2700546.png)

![2-(4,4-Dioxido-4-thia-5-azaspiro[2.5]octan-5-yl)acetic acid](/img/structure/B2700547.png)

![2-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2700550.png)

![1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2700552.png)

![3-(4-bromobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2700559.png)

![Phenylmethyl 2-(8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-3-yl)acetate](/img/structure/B2700561.png)

![5-((4-Benzylpiperidin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2700562.png)